Triethyl-D15-phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

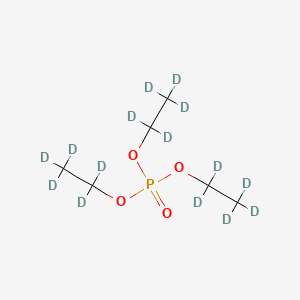

2D Structure

3D Structure

Properties

IUPAC Name |

tris(1,1,2,2,2-pentadeuterioethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWPFSLDHJDLRL-NLBPYYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016867 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135942-11-9 | |

| Record name | Triethyl-D15-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135942-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Triethyl-D15-phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and characterization of Triethyl-D15-phosphate. This deuterated organophosphate is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantification and in mechanistic studies of drug metabolism. This document details the synthetic pathway, experimental protocols, and analytical methods for quality control.

Introduction to Isotopic Labeling with Deuterium

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can result in a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate. This effect is particularly relevant in studying drug metabolism, as it can be used to probe reaction mechanisms and enhance the metabolic stability of drug candidates.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, primarily involving the reaction of a phosphorus halide with deuterated ethanol. A common and effective method utilizes phosphorus oxychloride (POCl₃) and ethanol-d6 (C₂D₅OD).

Synthetic Pathway

The overall reaction for the synthesis of this compound from phosphorus oxychloride and ethanol-d6 is as follows:

POCl₃ + 3 C₂D₅OD → (C₂D₅O)₃PO + 3 DCl

This reaction is typically carried out in the presence of a base to neutralize the deuterium chloride (DCl) byproduct, or the DCl is removed under reduced pressure.

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and final product.

| Parameter | Value | Reference |

| Reactants | ||

| Molar Ratio (POCl₃:Ethanol-d6) | 1 : 3 to 1 : 8 | Adapted from non-deuterated synthesis[1] |

| Product | ||

| Molecular Formula | (C₂D₅O)₃PO | Sigma-Aldrich[2] |

| Molecular Weight | 197.25 g/mol | Sigma-Aldrich[2] |

| Isotopic Purity | ≥ 99 atom % D | Sigma-Aldrich[2][3] |

| Chemical Purity | ≥ 98% (CP) | Sigma-Aldrich[2], Cambridge Isotope Laboratories[4] |

| Mass Shift (vs. non-labeled) | M+15 | Sigma-Aldrich[2] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C (addition) | Adapted from non-deuterated synthesis[1] |

| 80 - 100 °C (oxidation, if applicable) | Adapted from non-deuterated synthesis[1] | |

| Yield | ||

| Expected Yield | 95 - 98% | Based on analogous non-deuterated synthesis[1] |

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of triethyl phosphate.[1][5][6][7] Researchers should perform a thorough risk assessment before conducting these experiments.

Synthesis of this compound from Phosphorus Oxychloride

This protocol describes the reaction of phosphorus oxychloride with excess ethanol-d6.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Ethanol-d6 (C₂D₅OD)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Anhydrous base (e.g., pyridine or triethylamine) - Optional, for acid scavenging

-

Reaction flask with a dropping funnel, condenser, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the reaction flask, dissolve anhydrous ethanol-d6 in the anhydrous solvent.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add phosphorus oxychloride to the ethanol-d6 solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

If a base is used, the resulting hydrochloride salt can be removed by filtration.

-

The solvent and any excess ethanol-d6 are removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Purification and Work-up

Proper purification is critical to achieving high chemical and isotopic purity.

Procedure:

-

Filtration: If a base was used, filter the reaction mixture to remove the precipitated salt. Wash the filter cake with a small amount of anhydrous solvent.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent and excess ethanol-d6 by rotary evaporation.

-

Vacuum Distillation: The crude product is distilled under high vacuum to yield pure this compound. Collect the fraction boiling at the appropriate temperature and pressure. It is crucial to use deuterated solvents during any extraction or chromatographic steps to avoid back-exchange of deuterium with protons.[8]

Characterization Techniques

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence or significant reduction of proton signals in the ethyl groups.

-

²H NMR: To confirm the presence and location of deuterium atoms.[9]

-

³¹P NMR: To identify the phosphorus environment and confirm the formation of the phosphate ester.[10]

2. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 197.25). Key fragment ions can also be monitored for structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and confirm the isotopic enrichment.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis and a general representation of how isotopically labeled compounds are used in metabolic studies.

Caption: Experimental workflow for synthesis and analysis.

Caption: Use of labeled compounds in metabolic studies.

Conclusion

The synthesis of this compound provides a valuable internal standard and research tool for the pharmaceutical and life sciences industries. By adapting established synthetic methods for organophosphates with the use of deuterated starting materials, high yields and excellent isotopic enrichment can be achieved. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended applications. This guide provides the foundational knowledge for researchers to successfully synthesize and utilize this important isotopically labeled compound.

References

- 1. US2636048A - Method of producing trialkyl phosphate esters - Google Patents [patents.google.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. youtube.com [youtube.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 7. US4100231A - Process for making phosphate esters and products thereof - Google Patents [patents.google.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Triethyl-D15-phosphate in Advanced Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl-D15-phosphate (TEP-d15) is the deuterated analog of Triethyl phosphate (TEP), an organophosphorus compound with diverse industrial applications, including its use as a flame retardant, plasticizer, and solvent. In the realm of scientific research, TEP-d15 has emerged as an indispensable tool, primarily serving as an internal standard in analytical methodologies. Its utility is particularly pronounced in the field of isotope dilution mass spectrometry (IDMS), a powerful technique for the precise quantification of target analytes in complex matrices. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in enhancing the accuracy and reliability of analytical measurements.

The structural similarity between TEP-d15 and its non-deuterated counterpart, TEP, along with their distinct mass-to-charge ratios, allows TEP-d15 to mimic the behavior of the analyte during sample preparation and analysis. This mimicry enables the correction for analyte losses that may occur at various stages, from extraction to instrumental analysis, thereby ensuring highly accurate and precise quantification. This guide will delve into the specific applications of TEP-d15, detailing experimental protocols, presenting quantitative data, and illustrating analytical workflows.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The principal application of this compound in research is as an internal standard for the quantitative analysis of triethyl phosphate and other organophosphate flame retardants (OPFRs) in a variety of environmental and biological samples. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it provides the most accurate results by compensating for matrix effects and variations in instrument response.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (in this case, TEP-d15) to a sample prior to any sample processing. The labeled standard is chemically identical to the analyte of interest (TEP) but has a different mass due to the presence of heavy isotopes (deuterium). During mass spectrometric analysis, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.

The general workflow for using this compound as an internal standard in the analysis of OPFRs is depicted in the following diagram:

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections provide exemplary protocols for the analysis of organophosphate flame retardants in different matrices using this compound as an internal standard.

Analysis of Organophosphate Flame Retardants in House Dust

House dust is a significant reservoir for indoor pollutants, including OPFRs. Accurate quantification of these compounds in dust is essential for exposure assessment studies.

Sample Preparation Protocol:

-

Sample Collection and Sieving: Collect dust samples using a vacuum cleaner equipped with a specific dust collection filter. Sieve the collected dust through a 150 µm mesh to obtain a homogenous sample.[2]

-

Internal Standard Spiking: Accurately weigh approximately 50 mg of the sieved dust into a glass centrifuge tube. Spike the sample with a known amount of this compound solution (e.g., 100 ng).

-

Extraction: Add 5 mL of a suitable solvent mixture, such as hexane:acetone (3:1, v/v), to the tube.[3] Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes. Centrifuge the sample and collect the supernatant. Repeat the extraction process twice more.

-

Cleanup: Combine the supernatants and concentrate them to approximately 1 mL under a gentle stream of nitrogen. Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[3][4] Elute the target analytes with an appropriate solvent.

-

Final Concentration: Evaporate the eluate to near dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of iso-hexane) for instrumental analysis.

Instrumental Analysis (GC-MS/MS):

-

Gas Chromatograph (GC):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 5 min.[3]

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for TEP and TEP-d15 are monitored for quantification and confirmation. For TEP, a common transition is m/z 155 -> m/z 99. For TEP-d15, the corresponding transition would be monitored at a higher mass.

-

The following diagram illustrates the sample preparation workflow for house dust analysis:

Analysis of Organophosphate Flame Retardants in Water

The presence of OPFRs in various water sources is a growing environmental concern. The use of TEP-d15 is critical for the accurate determination of their concentration levels.

Sample Preparation Protocol:

-

Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

-

Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound solution.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water. Pass the water sample through the conditioned cartridge at a controlled flow rate.

-

Elution: After the entire sample has passed through, dry the cartridge under vacuum. Elute the retained analytes with a suitable organic solvent, such as ethyl acetate.[5]

-

Concentration and Solvent Exchange: Concentrate the eluate using a gentle stream of nitrogen and exchange the solvent to one compatible with the analytical instrument (e.g., hexane for GC-MS or methanol/water for LC-MS/MS).

Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatograph (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each target OPFR and TEP-d15.

-

The following diagram illustrates the relationship between the sample preparation and analysis steps for water samples:

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics of analytical methods for OPFRs using TEP-d15.

Table 1: Method Detection Limits (MDLs) for Triethyl Phosphate (TEP) in Various Matrices

| Matrix | Analytical Method | MDL | Reference |

| House Dust | GC-MS/MS | 0.02 µg/g | [4] |

| Water | GC-MS/MS | 0.3 - 24 ng/L | [5] |

| Urine | LC-MS/MS | 40 ng/L | [6] |

| Indoor Air | GC-MS | 0.005 - 0.01 µg/m³ | [7] |

Table 2: Recovery and Precision Data for Triethyl Phosphate (TEP) Analysis

| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| House Dust | GC-MS | 76 - 127 | <14 | [4] |

| Water | GC-MS/MS | >80 | <1 | [5] |

| Urine | LC-MS/MS | >81 | <5 | [6] |

| Indoor Air | GC-MS | 94.2 - 113 | Not specified | [7] |

Conclusion

This compound is a critical tool for researchers in environmental science, toxicology, and analytical chemistry. Its application as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of triethyl phosphate and other organophosphate flame retardants in a wide range of complex matrices. The detailed protocols and quantitative data presented in this guide underscore the importance of using deuterated internal standards like TEP-d15 to ensure the reliability and validity of research findings. As concerns about the environmental and human health impacts of OPFRs continue to grow, the role of this compound in facilitating high-quality exposure and risk assessment studies will become even more significant.

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aces.su.se [aces.su.se]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

Triethyl-D15-phosphate: A Technical Guide for its Application as a Deuterated Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triethyl-D15-phosphate (TEP-d15), a deuterated internal standard, and its critical role in enhancing the accuracy and reliability of quantitative analytical methods. Primarily utilized in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), TEP-d15 serves as an invaluable tool for the precise quantification of its non-deuterated counterpart, triethyl phosphate (TEP), and other related organophosphorus compounds.

Triethyl phosphate is an industrial chemical with a wide range of applications, including as a flame retardant, a plasticizer, and an intermediate in the synthesis of pesticides.[1][2] Its prevalence in various materials and environmental matrices necessitates sensitive and accurate methods for its quantification. The use of a deuterated internal standard like TEP-d15 is considered the gold standard in analytical chemistry for achieving the highest levels of precision and accuracy.[3][4]

Stable isotope-labeled internal standards, such as deuterated compounds, are ideal for quantitative analysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[4][5] This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations and potential losses in these steps.[4][6] The key difference lies in their mass, allowing for their distinct detection by a mass spectrometer.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C6D15O4P | [7] |

| Molecular Weight | 197.25 g/mol | [8] |

| CAS Number | 135942-11-9 | [7] |

| Appearance | Colorless to Pale Yellow Oil | [7] |

| Boiling Point | 215 °C (for non-deuterated TEP) | [7] |

| Density | 1.160 g/mL at 25 °C | [7] |

| Solubility | Slightly soluble in Acetone | [7] |

Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the analytical workflow. The ratio of the signal intensity of the native analyte to the deuterated internal standard is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard are affected proportionally by any sample loss or variation in instrument response, the ratio remains constant, leading to highly accurate and precise quantification.[5][6]

Synthesis of this compound

A plausible synthetic pathway is the reaction of phosphorus oxychloride with fully deuterated ethanol (ethanol-d6).

Experimental Protocols

The following sections provide detailed methodologies for the analysis of triethyl phosphate using this compound as an internal standard. These protocols are compiled from various sources and represent common practices in the field of environmental and biological analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

1. Water Samples:

-

Direct Injection: For aqueous samples with expected high concentrations of TEP, direct injection into the analytical instrument may be possible.[3]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Spike the water sample with a known amount of this compound solution.

-

Pass the sample through the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

2. Dust and Solid Samples:

-

Ultrasonic Extraction:

-

Weigh a homogenized sample (e.g., 50 mg of dust) into a glass tube.

-

Spike the sample with a known amount of this compound solution.

-

Add an extraction solvent (e.g., a mixture of n-hexane and acetone).

-

Extract the sample using an ultrasonic bath for a specified time (e.g., 30 minutes).[4]

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process.

-

Combine the extracts, concentrate, and reconstitute for analysis.[4]

-

3. Biological Samples (e.g., Liver, Eggs):

-

Homogenization and Extraction:

-

Homogenize the tissue sample.

-

Mix the homogenized sample with a drying agent like sodium sulfate.

-

Spike the sample with the this compound internal standard solution.

-

Perform solvent extraction, for example, using an accelerated Soxhlet extractor with a solvent mixture like dichloromethane and acetonitrile.

-

The extract can then be cleaned up using solid-phase extraction to remove matrix interferences.

-

Instrumental Analysis: GC-MS

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of semi-volatile organophosphorus compounds like TEP.

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent.[4]

-

Mass Spectrometer: Agilent 5975C or equivalent.[4]

-

GC Column: DB-5MS (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness).[4]

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 290 °C |

| Injection Mode | Splitless |

| Injection Volume | 1.0 µL |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 80 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Ion Source Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions: For enhanced sensitivity and selectivity, the mass spectrometer is operated in SIM mode, monitoring specific ions for the analyte and the internal standard.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Triethyl phosphate (TEP) | 155 | 99, 127 |

| This compound (TEP-d15) | 169 (inferred) | 109, 140 (inferred) |

Note: The specific ions for TEP-d15 may need to be confirmed experimentally but are inferred based on the fragmentation pattern of TEP and the mass shift due to deuteration.

Quantitative Data and Performance

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following table summarizes typical performance characteristics reported in studies analyzing organophosphorus flame retardants, which would be applicable to methods using TEP-d15.

| Parameter | Typical Value/Range |

| Linearity (R²) | > 0.99 |

| Method Detection Limit (MDL) | Low ng/L to µg/L range (matrix dependent) |

| Recovery | 70% - 120% |

| Inter-day Precision (RSD) | < 15% |

These are generalized performance metrics. Actual values will be method and matrix-specific and require validation.

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of triethyl phosphate and related organophosphorus compounds. Its use in isotope dilution mass spectrometry mitigates the effects of sample loss and instrumental variability, leading to highly reliable data. The experimental protocols outlined in this guide provide a solid foundation for the development and implementation of robust analytical methods for a wide range of sample matrices. As regulatory interest in organophosphorus flame retardants continues, the demand for high-quality analytical standards like this compound will undoubtedly grow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Development and comparison of gas chromatography–mass spectrometry techniques for analysis of flame retardants [agris.fao.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Triethyl-D15-phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl-D15-phosphate ((C₂D₅O)₃PO) is the deuterated analogue of Triethyl phosphate (TEP), a versatile organic compound utilized across various industrial and research applications. As an isotopically labeled internal standard, this compound is indispensable for the accurate quantification of TEP in complex matrices during mass spectrometry-based analyses. Its physical and chemical properties are fundamentally similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the substitution of hydrogen with deuterium. This guide provides a comprehensive overview of the core physical and chemical characteristics, synthesis, and analytical methodologies for this compound.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are detailed below. Data for the unlabeled Triethyl phosphate (TEP) is also provided for comparison, as it serves as a reliable proxy for the deuterated compound's characteristics, excluding molecular weight.

Table 1: Physical and Chemical Properties

| Property | This compound | Triethyl phosphate (TEP) |

| CAS Number | 135942-11-9[1] | 78-40-0[1] |

| Molecular Formula | C₆D₁₅O₄P | C₆H₁₅O₄P[2] |

| Molecular Weight | 197.25 g/mol [3] | 182.15 g/mol [2] |

| Appearance | Colorless to Pale Yellow Oil[4] | Colorless liquid[5][6][7] |

| Boiling Point | 215 °C (lit.)[3][4] | 215 °C (lit.)[3][4] |

| Melting Point | Not precisely determined | -56.5 °C[6][7] |

| Density | 1.160 g/mL at 25 °C[3][4] | 1.072 g/cm³[6][7] |

| Form | Liquid[3] | Liquid[5][6][7] |

Table 2: Solubility Data

The solubility of this compound is expected to be very similar to that of Triethyl phosphate.

| Solvent | Solubility of Triethyl phosphate |

| Water | Miscible, slowly dissolves[6][7] |

| Acetone | Slightly soluble[4] |

| Organic Solvents | Soluble[8] |

Synthesis

General Reaction Scheme:

POCl₃ + 3 C₂D₅OD → (C₂D₅O)₃PO + 3 DCl

This reaction would be carried out under controlled conditions to ensure complete deuteration and high purity of the final product.

Experimental Protocols

The analytical methods for this compound are analogous to those used for Triethyl phosphate. As an internal standard, it is added to samples to enable accurate quantification of the unlabeled TEP.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the detection and quantification of Triethyl phosphate.

Sample Preparation: For aqueous samples, direct injection may be possible.[9] For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. The this compound internal standard is spiked into the sample prior to extraction.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | 5%-phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor (TEP) | m/z 155 (quantifier), 99, 127 (qualifiers)[9] |

| Ions to Monitor (this compound) | m/z 170 (quantifier), 109, 140 (qualifiers) - inferred from expected fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound.

Sample Preparation: A small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Expected Spectra: Due to the complete deuteration of the ethyl groups, the ¹H NMR spectrum of this compound would show no signals. The ³¹P NMR spectrum would exhibit a singlet, with its chemical shift being very similar to that of unlabeled TEP.

Infrared (IR) Spectroscopy

IR spectroscopy can be used for functional group identification.

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Expected Spectra: The IR spectrum will show characteristic C-D stretching vibrations instead of C-H stretches, and strong P=O and P-O-C stretching bands.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: Workflow for TEP analysis using a deuterated internal standard.

Caption: A generalized synthetic pathway for this compound.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Triethyl phosphate(78-40-0) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Triethyl phosphate [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

"Triethyl-D15-phosphate" CAS number and molecular weight

This technical guide provides a comprehensive overview of Triethyl-D15-phosphate, a deuterated analog of Triethyl phosphate. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analytical methods. This document details its physicochemical properties, provides an exemplary experimental protocol for its use, and illustrates its application in a typical analytical workflow.

Core Compound Information

This compound (TEP-d15) is the deuterated form of Triethyl phosphate (TEP), a compound used as a flame retardant, plasticizer, and a simulant for organophosphorus warfare agents.[1][2] Due to its structural similarity and mass difference from the non-labeled TEP, TEP-d15 is an ideal internal standard for accurate quantification in complex matrices, compensating for sample loss during preparation and variations in instrument response.[3][4]

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 135942-11-9 | [3][5][6][7] |

| Molecular Formula | C₆D₁₅O₄P or (C₂D₅O)₃PO | [5][7][8][9] |

| Molecular Weight | 197.25 g/mol | [3][7][8][9] |

| Synonyms | Ethyl-d15 phosphate, TEP-d15, tris(1,1,2,2,2-pentadeuterioethyl) phosphate | [2][7][8] |

| Isotopic Purity | 99 atom % D | [8] |

| Physical Form | Liquid | [8] |

| Boiling Point | 215 °C (literature) | [8] |

| Density | 1.160 g/mL at 25 °C | |

| Storage Temperature | +20°C | [7] |

Experimental Protocol: Quantification of Triethyl Phosphate in Aqueous Samples using TEP-d15 Internal Standard by LC-MS/MS

The following protocol is a representative example of how this compound is used as an internal standard for the quantification of Triethyl phosphate in environmental or biological samples. This method is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[1][2]

1. Materials and Reagents:

-

This compound (TEP-d15) internal standard stock solution

-

Triethyl phosphate (TEP) analytical standard

-

Acetonitrile (ACN), Optima grade or equivalent[2]

-

Formic acid[2]

-

Reagent water

-

Solid Phase Extraction (SPE) cartridges (e.g., ENVI-18)[2]

-

Sample matrix (e.g., wastewater, urine)[1]

2. Preparation of Standards and Samples:

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of TEP into the sample matrix.

-

Internal Standard Spiking: Add a fixed concentration of this compound to all samples, calibration standards, and quality control samples.

-

Sample Preparation (Solid Phase Extraction):

-

Condition the SPE cartridge.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).[2]

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile.

-

Injection Volume: Consistent for all samples.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both TEP and TEP-d15.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (TEP) and the internal standard (TEP-d15).

-

Calculate the peak area ratio of TEP to TEP-d15.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the TEP calibration standards.

-

Determine the concentration of TEP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Visualization

The use of this compound as an internal standard is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. The following diagrams illustrate the logical workflow of this process.

Caption: Workflow for quantitative analysis using this compound.

This second diagram illustrates the principle of how an internal standard corrects for variations during analysis.

Caption: Correction principle using a deuterated internal standard.

As this compound is a synthetic molecule designed for analytical purposes, it is not known to be involved in any biological signaling pathways. Its primary role in research and development is to ensure the quality and accuracy of analytical data.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Triethyl phosphate D15 | CAS 135942-11-9 | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Triethyl phosphate (Dââ , 98%) 1 mg/mL in acetonitrile- Cambridge Isotope Laboratories, DLM-8074-1.2 [isotope.com]

Applications of deuterated organophosphate compounds

An In-depth Technical Guide to the Applications of Deuterated Organophosphate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic replacement of hydrogen with its stable, heavy isotope deuterium, a process known as deuteration, has emerged as a powerful tool in the pharmaceutical and analytical sciences. This subtle modification can significantly alter the physicochemical properties of a molecule without changing its fundamental shape or biological targets. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor change can have profound effects on the molecule's metabolic stability, a phenomenon known as the kinetic isotope effect (KIE). By slowing the rate of metabolic reactions that involve C-H bond cleavage, deuteration can lead to an improved pharmacokinetic profile, including a longer half-life, increased exposure, and potentially reduced formation of toxic metabolites.[1][2]

Organophosphate compounds, a broad class of molecules with diverse applications ranging from pesticides to chemical warfare agents and therapeutics, are particularly interesting candidates for deuteration. Their biological activity is often linked to their metabolism and interaction with enzymes such as acetylcholinesterase. This technical guide provides a comprehensive overview of the core applications of deuterated organophosphate compounds, with a focus on their use in drug development, metabolic research, and as indispensable tools in analytical chemistry.

Core Applications of Deuterated Organophosphate Compounds

Internal Standards for Accurate Quantification

One of the most widespread and critical applications of deuterated organophosphate compounds is their use as internal standards in quantitative analytical methods, particularly those employing mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Due to their chemical similarity to the non-deuterated analytes, deuterated internal standards co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. However, their increased mass allows them to be distinguished from the target analyte. This co-analysis enables precise correction for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification of organophosphate residues in complex matrices.[1]

| Deuterated Organophosphate Standard | Application | Analytical Method | Matrix |

| Malathion-d6 | Quantification of malathion residues | GC-MS/MS | Medicinal plants |

| Chlorpyrifos-d10 | Quantification of chlorpyrifos exposure | LC-MS/MS | Human hair |

| Parathion-d10 | Quantification of parathion residues | GC-MS | Environmental water |

| Diazinon-d10 | Quantification of diazinon exposure | LC-MS/MS | Urine |

| Paraoxon-d10 | Quantification of paraoxon (active metabolite) | LC-MS/MS | Blood plasma |

Elucidating Metabolism and Pharmacokinetics

Deuterium labeling is a powerful technique for tracing the metabolic fate of organophosphate compounds in biological systems. By introducing a "heavy" tag on the molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity using mass spectrometry.

A notable example is the use of deuterated chlorpyrifos (CPF) to investigate its pharmacokinetics and metabolism in rats.[3][4] In these studies, deuterated CPF (diethyl-D10) was used to differentiate the administered compound and its metabolites from any endogenous or background levels of similar compounds. The study revealed differences in the metabolic pathways of CPF, highlighting the utility of deuteration in dissecting complex metabolic profiles.[4]

Illustrative Example of Pharmacokinetic Improvement in a Deuterated Drug (Non-Organophosphate)

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolite Half-life (t½) | ~2-4 hours | ~9-10 hours | ~2-5x increase |

| Dosing Frequency | 2-3 times daily | Twice daily | Reduced |

| Therapeutic Dose | Higher | Lower | Reduced |

Probing Enzyme Inhibition Mechanisms

Organophosphates are well-known inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Deuterated organophosphates can be valuable tools for studying the kinetics and mechanism of this inhibition. For example, using deuterium oxide (D₂O) as a solvent allows for the investigation of solvent isotope effects on the rates of phosphorylation, dephosphorylation (hydrolysis), and "aging" of the organophosphate-AChE complex.[6] Such studies provide insights into the transition states of these reactions and the role of proton transfer in the catalytic mechanism, which is crucial for the design of more effective antidotes for organophosphate poisoning.

Experimental Protocols

Synthesis of a Deuterated Organophosphate Internal Standard: Malathion-d6

This protocol is based on the synthesis of deuterated organophosphate pesticides for use as internal standards.[7]

Materials:

-

O,O-di(methyl-d3)phosphorodithioic acid

-

Diethyl maleate

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve O,O-di(methyl-d3)phosphorodithioic acid (1 equivalent) and diethyl maleate (1.1 equivalents) in anhydrous dichloromethane.

-

Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Malathion-d6 by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the identity and purity of the synthesized Malathion-d6 using ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry.

Quantitative Analysis of Organophosphates by LC-MS/MS using a Deuterated Internal Standard

This protocol provides a general method for the quantification of an organophosphate pesticide (e.g., chlorpyrifos) in a biological matrix (e.g., hair) using its deuterated analog (chlorpyrifos-d10) as an internal standard.

Materials:

-

Hair sample

-

Chlorpyrifos-d10 internal standard solution (in methanol)

-

Alkaline extraction solution (e.g., NaOH in methanol/water)

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase LC column

Procedure:

-

Sample Preparation:

-

Wash the hair sample with a suitable solvent (e.g., dichloromethane) to remove external contamination and then dry.

-

Weigh approximately 20 mg of the washed and dried hair into a microcentrifuge tube.

-

Add a known amount of the chlorpyrifos-d10 internal standard solution.

-

Add the alkaline extraction solution, vortex, and incubate at an elevated temperature (e.g., 50 °C) for a specified time (e.g., 1 hour) to extract the analytes.

-

Centrifuge the sample to pellet the hair debris.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot of the sample extract onto the LC-MS/MS system.

-

Perform chromatographic separation on the C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up specific precursor-to-product ion transitions for both chlorpyrifos and chlorpyrifos-d10.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of chlorpyrifos and a fixed concentration of chlorpyrifos-d10.

-

Calculate the concentration of chlorpyrifos in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

Caption: General metabolic pathway of organophosphate pesticides.

Caption: Workflow for synthesis and purification of a deuterated organophosphate.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide to the Stability and Storage of Triethyl-d15-phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Triethyl-d15-phosphate. The information presented is compiled from publicly available data for Triethyl phosphate (TEP), which is considered chemically analogous to its deuterated form, this compound, in terms of stability.

Overview of Chemical Stability

This compound is a stable compound under normal laboratory conditions. It is described as being "very stable at ordinary temperatures"[1]. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials. Key factors influencing its stability include temperature, humidity, light, and pH.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, it is crucial to adhere to proper storage protocols. The following conditions are recommended:

-

Temperature: Store in a cool location. While specific temperature ranges are not universally defined in the provided literature, a common practice for stable organic compounds is to store them at controlled room temperature or under refrigeration.

-

Environment: A dry and well-ventilated area is essential to prevent hydrolysis and degradation[2].

-

Containers: Keep the compound in its original, tightly sealed container to protect it from moisture and atmospheric contaminants[2].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can cause violent reactions and decomposition[2].

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation of Triethyl phosphate under various stress conditions. This data provides insight into the compound's intrinsic stability.

Table 1: Hydrolytic Stability of Triethyl Phosphate

| Condition | Rate Constant (k) | Half-life (t½) | Reference |

| Neutral water at 101°C | 8.35 × 10⁻⁶ s⁻¹ | Approximately 23 hours | [3] |

| Acidic conditions (0.5 M H₂SO₄) | No catalysis observed | - | [3] |

Table 2: Thermal Decomposition of Triethyl Phosphate

| Temperature Range | Major Decomposition Products | Experimental Setup | Reference |

| 706–854 K | Ethene, ethanol, diethyl phosphate, monoethyl phosphate, orthophosphoric acid | Isothermal quartz-lined turbulent flow reactor | [4] |

Table 3: Photodegradation of Triethyl Phosphate on Nanoparticles

| Surface | Rate Constant (k) on water-precovered surface | Final Product | Reference |

| Hematite | 0.008 min⁻¹ | Orthophosphate | [5] |

| Goethite | 0.023 min⁻¹ | Orthophosphate | [5] |

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for reproducible results. The following protocols are based on methodologies described in the scientific literature for Triethyl phosphate.

Protocol 4.1: Hydrolysis Study

This protocol is designed to evaluate the hydrolytic stability of this compound.

-

Preparation of Solutions: Prepare solutions of this compound in purified water, as well as in acidic and basic solutions (e.g., 0.1 N HCl and 0.1 N NaOH).

-

Incubation: Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, and 80°C).

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A gas chromatography (GC) method with a flame ionization detector (FID) can also be employed for quantification[6].

-

Data Evaluation: Determine the rate of degradation and calculate the hydrolysis rate constants and half-lives at different pH values and temperatures.

Protocol 4.2: Thermal Degradation Study

This protocol outlines a method for assessing the thermal stability of this compound.

-

Sample Preparation: Place a known quantity of this compound in a suitable container for heating.

-

Heating: Subject the sample to a range of high temperatures in a calibrated oven or a thermogravimetric analyzer (TGA)[7].

-

Analysis of Degradants: For studies in a flow reactor, collect the effluent and analyze for decomposition products using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS)[4].

-

Data Analysis: Identify the degradation products and determine the temperature at which significant decomposition begins.

Protocol 4.3: Photostability Study

This protocol is for evaluating the stability of this compound under light exposure.

-

Sample Preparation: Prepare solutions of this compound and also expose the solid compound to a light source.

-

Light Exposure: Expose the samples to a controlled light source that mimics sunlight (e.g., a xenon lamp) with a specified intensity. A dark control sample should be stored under the same conditions but protected from light.

-

Sampling and Analysis: At predetermined time points, analyze the samples using a validated stability-indicating HPLC or GC method to quantify the remaining this compound and any photolytic degradants.

-

Data Interpretation: Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Visualizations

Diagram 1: General Workflow for Stability Testing

Caption: A generalized workflow for conducting forced degradation studies.

Diagram 2: Decision Tree for Storage Conditions

Caption: A decision tree for ensuring appropriate storage of this compound.

References

Methodological & Application

Application Note: High-Precision Quantitation of Organophosphorus Compounds Using Triethyl-D15-phosphate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of organophosphorus compounds (OPCs) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Triethyl-D15-phosphate as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variations that can occur during sample preparation and injection, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, including sample preparation, GC-MS instrument parameters, and data analysis guidelines, for the successful implementation of this internal standard in research, clinical, and environmental laboratories.

Introduction

Organophosphorus compounds are a diverse group of chemicals used as pesticides, flame retardants, and industrial agents.[3][4] Accurate quantification of these compounds and their metabolites, such as dialkyl phosphates (DAPs), is essential for assessing human exposure, monitoring environmental contamination, and in drug development studies.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of these volatile and semi-volatile compounds.[6]

The inherent variability in sample preparation, including extraction efficiencies and derivatization yields, as well as potential fluctuations in GC injection volume and MS detector response, can lead to significant quantitative errors.[7] The internal standard method is a widely accepted technique to compensate for these variations.[8] An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties but is isotopically distinct to be differentiated by the mass spectrometer.

This compound, the deuterated analog of triethyl phosphate, serves as an excellent internal standard for the analysis of a range of organophosphorus compounds.[4] Its chemical similarity to many OPCs ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, while its 15-dalton mass difference allows for clear mass spectrometric distinction from the non-labeled analytes.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (CAS: 135942-11-9), 98% purity, 99 atom % D.

-

Solvents: Acetonitrile, Dichloromethane, Hexane (all GC-MS grade).

-

Derivatization Agent (if required for polar analytes): N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS) or Pentafluorobenzyl bromide (PFBBr).

-

Extraction Cartridges: Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate for the matrix).

-

Reference Standards: Certified reference standards of the target organophosphorus analytes.

-

Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation: Urine as an Example Matrix for Dialkyl Phosphate Metabolites

This protocol outlines the extraction of dialkyl phosphate (DAP) metabolites from urine, a common application for assessing pesticide exposure.[1][2]

-

Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C until analysis.

-

Internal Standard Spiking: Thaw urine samples to room temperature. To a 1 mL aliquot of urine in a glass tube, add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound in acetonitrile.

-

Extraction (Liquid-Liquid Extraction):

-

Add 2 mL of dichloromethane to the spiked urine sample.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

-

Repeat the extraction with another 2 mL of dichloromethane and combine the organic extracts.

-

-

Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (if necessary for polar DAPs):

-

To the dried residue, add 50 µL of MTBSTFA and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

Final Preparation: Reconstitute the derivatized sample in 100 µL of hexane and transfer to a GC-MS autosampler vial.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of organophosphorus compounds. Optimization may be required based on the specific analytes and instrumentation.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial: 60°C for 1 minRamp 1: 20°C/min to 180°CRamp 2: 10°C/min to 280°C, hold for 5 min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For high sensitivity and specificity, Selected Ion Monitoring (SIM) mode is recommended. The specific ions to monitor will depend on the target analytes and their derivatives. For this compound, characteristic ions should be selected.

| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound (ISTD) | To be determined empirically (e.g., based on mass spectrum) | To be determined empirically | To be determined empirically |

| Analyte 1 (e.g., Diethyl Phosphate Derivative) | Specific to the derivative | Specific to the derivative | Specific to the derivative |

| Analyte 2 (e.g., Dimethyl Phosphate Derivative) | Specific to the derivative | Specific to the derivative | Specific to the derivative |

Data Presentation

The following table summarizes typical performance data for the analysis of two common dialkyl phosphate metabolites using a deuterated internal standard.

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) |

| Diethyl Phosphate (DEP) | Urine | 0.1 ng/mL | 0.3 ng/mL | 95.2 | 4.8 |

| Dimethyl Phosphate (DMP) | Urine | 0.2 ng/mL | 0.6 ng/mL | 92.8 | 5.5 |

Note: The values presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using an internal standard in a GC-MS analysis.

Caption: General workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationship of Internal Standard Correction

The diagram below illustrates how the internal standard corrects for variations in the analytical process.

Caption: Principle of internal standard correction for analytical variability.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of organophosphorus compounds by GC-MS. Its properties ensure that it effectively compensates for variations throughout the analytical workflow, from sample preparation to instrumental analysis. The protocols and guidelines presented in this application note offer a solid foundation for researchers and scientists to develop and validate high-quality quantitative methods for a wide range of applications.

References

- 1. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scioninstruments.com [scioninstruments.com]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Organophosphate Flame Retardants in Environmental Matrices using Isotope Dilution with Triethyl-D15-phosphate

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Organophosphate flame retardants (OFRs) are a class of chemicals widely used in a variety of consumer products, including electronics, furniture, and textiles, to reduce flammability.[1][2] Due to their additive nature, they can leach into the environment, leading to widespread contamination of indoor and outdoor environmental matrices such as dust, air, water, and soil.[2][3] Growing concerns over their potential adverse health effects, including neurotoxicity and endocrine disruption, have necessitated the development of sensitive and robust analytical methods for their accurate quantification.[2]

Isotope dilution mass spectrometry is a highly accurate method for quantifying trace levels of organic contaminants. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. Triethyl-D15-phosphate (TEP-d15) is a deuterated analog of Triethyl phosphate (TEP), a commonly detected OFR. Due to its structural similarity to other alkyl-phosphate OFRs, TEP-d15 can also be effectively used as an internal standard for the quantification of a broader range of organophosphate flame retardants.

This application note provides a detailed protocol for the simultaneous quantification of multiple OFRs in environmental samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with this compound as an internal standard.

Experimental Protocols

Sample Preparation

The following is a generalized procedure for the extraction of OFRs from a solid environmental matrix (e.g., dust, soil). The protocol may need to be adapted based on the specific sample matrix.

-

Sample Homogenization: Homogenize the collected sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh approximately 0.5 g of the homogenized sample into a centrifuge tube. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone).

-

Solvent Extraction: Add 5 mL of an appropriate extraction solvent, such as a 1:1 (v/v) mixture of n-hexane and acetone.

-

Ultrasonication: Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Extract Collection: Carefully transfer the supernatant to a clean tube.

-

Repeated Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

-

Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

Clean-up (Optional): Depending on the matrix complexity, a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be necessary to remove interferences.

-

Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent

-

Autosampler: Agilent 7693A or equivalent

GC Conditions:

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL, splitless

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 min

-

Ramp 1: 15 °C/min to 200 °C

-

Ramp 2: 10 °C/min to 300 °C, hold for 5 min

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Collision Gas: Nitrogen

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | TEP-d15 | 169 | 81 | 15 |

| Triethyl phosphate | TEP | 155 | 99 | 10 |

| Tris(2-chloroethyl) phosphate | TCEP | 249 | 63 | 20 |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | 277 | 99 | 15 |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | 313 | 125 | 20 |

| Triphenyl phosphate | TPHP | 326 | 152 | 25 |

| 2-Ethylhexyl diphenyl phosphate | EHDPP | 362 | 327 | 10 |

| Tris(2-butoxyethyl) phosphate | TBOEP | 283 | 99 | 15 |

| Tributyl phosphate | TNBP | 211 | 99 | 10 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data for the analysis of common OFRs using the described method with this compound as the internal standard. This data is compiled from literature and is intended to be representative of the expected performance. Actual results may vary depending on the specific matrix and instrumentation.

| Analyte | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |

| Triethyl phosphate (TEP) | >0.999 | 0.5 | 1.5 | 95-105 | <10 |

| Tris(2-chloroethyl) phosphate (TCEP) | >0.99 | 1.0 | 3.0 | 90-110 | <15 |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | >0.99 | 0.8 | 2.5 | 92-108 | <15 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | >0.99 | 1.2 | 4.0 | 88-112 | <15 |

| Triphenyl phosphate (TPHP) | >0.99 | 0.7 | 2.0 | 93-107 | <10 |

| 2-Ethylhexyl diphenyl phosphate (EHDPP) | >0.99 | 1.5 | 5.0 | 85-115 | <20 |

| Tris(2-butoxyethyl) phosphate (TBOEP) | >0.99 | 1.0 | 3.5 | 90-110 | <15 |

| Tributyl phosphate (TNBP) | >0.99 | 0.6 | 1.8 | 94-106 | <10 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for OFR analysis.

OFR-Induced Cellular Stress Pathways

Caption: OFR-induced cellular stress pathways.

Conclusion

The described GC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of a range of organophosphate flame retardants in environmental matrices. The use of an isotope-labeled internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and toxicology. Further investigation into the metabolic pathways and toxicological effects of OFRs is essential for a comprehensive understanding of their risks to human health and the environment.

References

Application Note: High-Sensitivity Analysis of Triethyl-D15-phosphate in Water Samples using Isotope Dilution SPE-LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Triethyl-D15-phosphate (TEP-d15) in various water matrices. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach. This methodology is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and precise quantification of this deuterated internal standard in aqueous samples.

Introduction

Triethyl phosphate (TEP) is an organophosphorus compound widely used as a flame retardant, plasticizer, and solvent. Its presence in environmental water sources is a growing concern. Accurate quantification of TEP often relies on the use of a stable isotope-labeled internal standard, such as this compound (TEP-d15), to compensate for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of TEP-d15 from water samples, ensuring high recovery and analytical precision.

Experimental

Materials and Reagents

-

This compound (TEP-d15) standard

-

Triethyl phosphate (TEP) standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Dichloromethane (ACS grade)

-

Acetone (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (88%)

-

Ammonium formate

-

Solid-Phase Extraction (SPE) cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent)

-

Anhydrous sodium sulfate

Instrumentation

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed workflow for the solid-phase extraction of TEP-d15 from water samples is provided below. This procedure is designed to efficiently extract and concentrate the analyte while minimizing matrix interference.

Figure 1: Workflow for the solid-phase extraction of this compound from water samples.

Detailed SPE Protocol:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Internal Standard Spiking: To a 500 mL water sample, add a known concentration of TEP-d15 solution to be used as an internal standard for the quantification of native TEP.

-

pH Adjustment: Adjust the sample pH to 7.0 using dilute HCl or NaOH. This is critical as organophosphorus esters can hydrolyze under acidic or basic conditions[1].

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min[1].

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under a high vacuum for 10 minutes to remove residual water[1].

-

Elution: Elute the retained analytes with 2 x 3 mL of acetonitrile.

-

Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C[1].

-

Reconstitution: Reconstitute the final extract to 1 mL with the initial mobile phase composition for LC-MS/MS analysis.

LC-MS/MS Analysis